molecular formula C25H35N3O4 B13091289 (S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide

(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide

Cat. No.: B13091289
M. Wt: 441.6 g/mol
InChI Key: GEOYRUJMAQVCTI-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the systematic name (S)-2-amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide (CAS: 88977-54-2), is a chiral peptidomimetic amide derivative characterized by a complex structure featuring a phenethyl group, a diethoxyethyl moiety, and a propanamide backbone . Its molecular formula is C₁₇H₂₈N₂O₃, with a molecular weight of 308.42 g/mol. The diethoxyethyl group enhances solubility in organic solvents, while the phenethyl moiety may contribute to lipophilicity and membrane permeability . This compound is primarily utilized in medicinal chemistry research for developing protease inhibitors or receptor modulators due to its amide-based scaffold.

Properties

Molecular Formula

C25H35N3O4

Molecular Weight

441.6 g/mol

IUPAC Name

(2S)-2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide

InChI

InChI=1S/C25H35N3O4/c1-4-31-24(32-5-2)18-28(16-15-20-11-7-6-8-12-20)23(29)17-21-13-9-10-14-22(21)27-25(30)19(3)26/h6-14,19,24H,4-5,15-18,26H2,1-3H3,(H,27,30)/t19-/m0/s1

InChI Key

GEOYRUJMAQVCTI-IBGZPJMESA-N

Isomeric SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)CC2=CC=CC=C2NC(=O)[C@H](C)N)OCC

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)CC2=CC=CC=C2NC(=O)C(C)N)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide typically involves multiple steps. One common method includes the reaction of N-(2-phenylethyl)-2-aminoacetamide with aminoacetaldehyde dimethyl acetal in the presence of an alkali and a phase transfer catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and stability, ensuring that the product is non-hygroscopic and has good stability when exposed to air for extended periods .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with four analogous peptidomimetic amides (Table 1), supported by synthesis, solubility, and bioactivity data from diverse sources.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Solubility/Stability Pharmacological Relevance
(S)-2-Amino-N-(2-(2-((2,2-diethoxyethyl)(phenethyl)amino)-2-oxoethyl)phenyl)propanamide (88977-54-2) C₁₇H₂₈N₂O₃ Phenethyl, diethoxyethyl 308.42 Soluble in DMSO, stable at −20°C Potential protease inhibitor; chiral specificity
(S)-2-Amino-N-(2-fluorobenzyl)-N-methylpropanamide (1219957-26-2) C₁₁H₁₅FN₂O Fluorobenzyl, methyl 210.25 Soluble in ethanol; hydrolytically stable CNS-targeting agent (fluorine enhances blood-brain barrier penetration)
(2S)-2-Amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide (1354008-26-6) C₉H₁₃N₃O₂S Thiazole, methyl 227.28 Water-miscible (thiazole enhances polarity) Antibacterial/antifungal activity (thiazole moiety)
N-Benzyl-N-(4-{2-[(2-methylpropyl)amino]-2-oxoethyl}phenyl)propanamide C₂₂H₂₇N₃O₂ Benzyl, isobutyl 365.47 Lipophilic (logP ~3.5) Kinase inhibitor candidate (bulky substituents improve target binding)

Key Structural and Functional Differences

Substituent Effects on Solubility :

  • The diethoxyethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to the fluorobenzyl derivative, which is more lipophilic .
  • The thiazole-containing analog exhibits enhanced aqueous solubility due to the heterocycle’s polarity, making it suitable for in vitro assays .

Stability :

  • The diethoxyethyl acetal structure in the target compound may hydrolyze under acidic conditions, limiting its oral bioavailability . In contrast, the fluorobenzyl and thiazole derivatives show greater hydrolytic stability .

Bioactivity :

  • The phenethyl group in the target compound mimics natural peptide side chains, favoring interactions with proteases or G-protein-coupled receptors .
  • The fluorobenzyl analog ’s fluorine atom enhances metabolic stability and CNS penetration, as seen in related neuroactive compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.